![molecular formula C18H20N2O5S B3203480 N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 1021259-07-3](/img/structure/B3203480.png)
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide
描述
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide, also known as CFI-400945, is a small molecule inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.
作用机制
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide inhibits CHK1, which is a key regulator of the DNA damage response pathway. Inhibition of CHK1 leads to increased replication stress and DNA damage, resulting in cell death. Cancer cells are particularly vulnerable to CHK1 inhibition due to their increased reliance on the DNA damage response pathway for survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide has also been shown to have effects on normal cells. CHK1 inhibition can lead to DNA damage in normal cells, which can result in toxicity. However, studies have shown that the toxicity of N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide is manageable and reversible.
实验室实验的优点和局限性
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide is a potent and selective inhibitor of CHK1, making it a valuable tool for studying the DNA damage response pathway. However, its effects on normal cells can make it challenging to use in certain experiments. In addition, the toxicity of N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide can limit its use in vivo.
未来方向
There are several potential future directions for the development of N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide. One area of focus is the identification of biomarkers that can predict response to CHK1 inhibition. Another area of interest is the development of combination therapies that can enhance the efficacy of N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide. Finally, there is ongoing research into the development of more potent and selective CHK1 inhibitors.
科学研究应用
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in several types of cancer, including lung, breast, and pancreatic cancer. In addition, N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide has been shown to have synergistic effects with other targeted therapies, such as PARP inhibitors.
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3,4-dimethoxybenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-12(21)20-9-8-13-4-5-14(10-16(13)20)19-26(22,23)15-6-7-17(24-2)18(11-15)25-3/h4-7,10-11,19H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUWTBPFSJACKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。